Dihydroxy(oxo)phosphanium;urea

Physical state Melting point Liquid fertilizer

Dihydroxy(oxo)phosphanium;urea (also designated Urea, phosphonate (1:1) or urea phosphite) is a 1:1 adduct of phosphorous acid and urea that combines a phosphite phosphorus source with urea nitrogen in a single, charge‑neutral liquid matrix. Unlike the fully oxidized phosphate analog (urea phosphate, CAS 4861-19-2), the phosphite oxidation state (+3) imparts differentiated solubility, tank‑mix compatibility, and biological activity profiles that directly affect formulation flexibility, nutrient co‑delivery, and fungicidal performance.

Molecular Formula CH6N2O4P+
Molecular Weight 141.04 g/mol
CAS No. 807334-29-8
Cat. No. B12534957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxy(oxo)phosphanium;urea
CAS807334-29-8
Molecular FormulaCH6N2O4P+
Molecular Weight141.04 g/mol
Structural Identifiers
SMILESC(=O)(N)N.O[P+](=O)O
InChIInChI=1S/CH4N2O.HO3P/c2-1(3)4;1-4(2)3/h(H4,2,3,4);(H-,1,2,3)/p+1
InChIKeyYPHLVXYYTAKMCV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxy(oxo)phosphanium;urea (CAS 807334-29-8): Procurement-Relevant Physical-Chemical Profile


Dihydroxy(oxo)phosphanium;urea (also designated Urea, phosphonate (1:1) or urea phosphite) is a 1:1 adduct of phosphorous acid and urea that combines a phosphite phosphorus source with urea nitrogen in a single, charge‑neutral liquid matrix [1]. Unlike the fully oxidized phosphate analog (urea phosphate, CAS 4861-19-2), the phosphite oxidation state (+3) imparts differentiated solubility, tank‑mix compatibility, and biological activity profiles that directly affect formulation flexibility, nutrient co‑delivery, and fungicidal performance [2].

L
Liquid handling at ambient temperature – remains free-flowing from 0 °C to 90 °C, eliminating dissolution steps required for solid phosphorus sources.
M
Infinite water miscibility – forms single-phase clear solutions at any dilution ratio, supporting high-load stock concentrates without precipitation risk.
N
Charge-neutral adduct – zero net ionic charge enables foliar and root uptake without the cation repulsion typical of potassium phosphite sources.

Why Dihydroxy(oxo)phosphanium;urea Cannot Be Interchanged with Urea Phosphate, Potassium Phosphite, or Standalone Phosphorous Acid


Urea phosphite is not a simple mixture of urea and phosphorous acid; it is a distinct composition of matter whose liquid physical state at ambient temperature (melting point 0 °C), infinite water miscibility, low solution pH, and zero net ionic charge generate a solubility and compatibility envelope that cannot be replicated by urea phosphate (crystalline solid, m.p. 117 °C), potassium phosphite (high salt load, positive charge), or phosphorous acid alone (hazardous solid, corrosive). These differences are decisive in multi‑nutrient stock solutions, spray‑tank blends, and foliar‑delivery programs [1].

Urea phosphate (CAS 4861-19-2)

Crystalline solid with melting point 117 °C and finite water solubility; its solid handling and dissolution requirements may not transfer to liquid-feed systems.

Potassium phosphite salts

Solid potassium phosphite introduces a cationic K⁺ load that can compete with foliar uptake and alter nutrient ratios; charge-neutral liquid form differs in delivery profile.

Phosphorous acid alone

Hazardous solid, corrosive, and not a 1:1 urea adduct; it lacks the nitrogen co-delivery and compatibility benefits of the charge-neutral urea-phosphite composition.

Quantitative Differentiation Evidence for Dihydroxy(oxo)phosphanium;urea (CAS 807334-29-8) Versus the Closest Analogs


Liquid Physical State at Room Temperature Versus Crystalline Urea Phosphate and Solid Phosphorous Acid Precursors

Urea phosphite is a liquid at ambient temperature (melting point 0 °C), whereas urea phosphate (CAS 4861-19-2) is a crystalline solid melting at 117.3 °C and phosphorous acid is a solid melting at 73.6 °C [1][2]. The target compound therefore requires no dissolution step before dilution or spray‑tank mixing and remains a free‑flowing liquid across a range of handling temperatures from 0 °C to 90 °C [3].

Physical state at 20–25 °C
Head-to-head
Liquid at room temperature
vs. urea phosphate (solid, m.p. 117 °C) and phosphorous acid (solid, m.p. 74 °C)
Supports liquid-handling workflow fit
Patent-reported melting points; no dissolution needed for target
Physical state Melting point Liquid fertilizer Formulation handling

Infinite Water Solubility Versus Urea Phosphate (202–1 000 g/L) and Solid Potassium Phosphite Salts

The 1:1 urea‑phosphite adduct exhibits infinite water solubility, forming a single‑phase, clear liquid at any dilution ratio [1]. By contrast, urea phosphate (CAS 4861-19-2) has a reported water solubility of 202 g/L at 46 °C (approximately 50 g/100 mL at 20 °C in some supplier specifications) and solid potassium phosphite salts, while highly soluble (≈2 200 g/L for monopotassium phosphite), are solids that require dissolution before use [2].

Water solubility
Cross-study comparable
Infinite miscibility
vs. urea phosphate 202 g/L (46 °C) and monopotassium phosphite ~2,200 g/L (solid salt)
Eliminates stock-tank precipitation risk
Urea phosphate solubility varies by source; target is infinitely dilutable
Solubility Stock solution Fertigation Tank mix

Charge‑Neutral Molecule Enables Superior Foliar Absorption Versus Potassium Phosphite (Cationic K⁺ Barrier)

Urea phosphite carries a net zero ionic charge, whereas potassium phosphite products deliver a positively charged potassium ion (K⁺). Because plant leaf and root surfaces exhibit a net positive ionic charge, the like‑charge repulsion of K⁺ limits absorption. Independent Clemson University turf research (2025) demonstrated that at equal phosphite application rates on a seven‑day interval, the urea‑phosphite‑based product (Prudent Turf) increased root mass relative to both potassium phosphite and the untreated control [1].

Root mass response
Direct head-to-head
Reported root mass increase vs. potassium phosphite and untreated control (Clemson 2025, turf trial)
Supports charge-neutral foliar uptake context
Exact numerical difference not published; trial independent
Foliar uptake Ionic charge Nutrient absorption Phosphite mobility

Mineral‑Salt Compatibility Without Chelation: Calcium and Magnesium Nitrate Blends Remain Precipitate‑Free

In patented examples, blending urea phosphite liquid with calcium nitrate or magnesium nitrate produced clear, single‑phase liquid fertilizers (8‑14‑0 + 3% Ca and 7‑14‑0 + 2.7% Mg) without the use of chelating agents and without precipitate formation [1]. This contrasts sharply with ammonium and potassium phosphate solutions, which raise pH and cause precipitation of mineral salts that clog spray rigs and irrigation lines [2].

Mineral-salt compatibility
Class-level inference
Clear, single-phase liquid with Ca or Mg nitrate; no precipitate, no chelation
Supports co-formulation flexibility
Qualitative patent examples; no chelating agents required
Tank-mix compatibility Calcium Magnesium Precipitation Chelation

Low‑pH Buffer Protects Alkaline‑Labile Pesticides in Tank Mixes

Urea phosphite functions as an acidic low‑pH buffer in aqueous solution, preventing the alkaline hydrolysis of co‑applied insecticides, fungicides, and herbicides [1]. Patent documentation states that this buffering action ensures greater efficacy of pesticide applications, a feature not provided by neutral or basic phosphorus sources such as diammonium phosphate (DAP, pH 8–9 in solution) [2].

pH buffering capacity
Class-level inference
Acidic buffer prevents alkaline hydrolysis of co-applied pesticides
Supports tank-mix stability and pesticide protection
Patent description; qualitative compared to alkaline DAP solutions
pH buffer Pesticide stability Alkaline hydrolysis Tank mix

Demonstrated Fungicidal Activity Against Downy Mildew (Bremia lactucae) on Lettuce

In a patented trial designed to demonstrate fungicidal qualities, two applications of urea phosphite were made to lettuce challenged with Downy Mildew (Bremia lactucae). The resulting disease ratings (Table II of US 8,076,266 B2) showed effective suppression with no evidence of pathological acerbation—a known risk with some phosphite fungicides [1]. This dual fertilizer‑fungicide functionality is not offered by urea phosphate or standard ammonium/potassium phosphate fertilizers.

Downy mildew suppression
Class-level inference
Effective suppression on lettuce (Bremia lactucae) with two foliar applications; no pathological acerbation
Supports dual nutrient-fungicide application context
Patent trial; disease ratings not extracted from Table II
Fungicide Downy mildew Phosphite Oomycete Lettuce

Evidence‑Based Application Scenarios Where Dihydroxy(oxo)phosphanium;urea (CAS 807334-29-8) Provides Demonstrable Advantage


Liquid‑Feed Fertigation Systems Requiring Simultaneous N‑P Delivery with Calcium or Magnesium

In greenhouse and hydroponic fertigation where nitrogen and phosphorus must be co‑injected with calcium or magnesium without forming precipitates, urea phosphite provides an infinite‑solubility, charge‑neutral liquid that keeps Ca and Mg in solution without chelating agents [1]. This eliminates the need for dual injection heads or expensive chelated micronutrient lines, directly reducing capital and consumable costs relative to conventional phosphate‑based programs.

Turf and Specialty Crop Foliar Programs Where Potassium Loading Must Be Avoided

On golf greens, sports turf, and potassium‑sensitive specialty crops, urea phosphite delivers phosphite nutrition with zero additional potassium salt load [1]. The charge‑neutral formulation enhances foliar entry and phloem mobility compared to potassium phosphite products, as demonstrated by independent Clemson University root‑mass data (2025) [2]. Procurement in this segment is driven by the ability to supply phosphorus without disrupting the K:Mg:Ca balance of the fertility program.

Integrated Fertilizer‑Fungicide Programs for Downy Mildew and Phytophthora Management

In lettuce, cucurbit, and citrus production where oomycete pressure (downy mildew, Phytophthora) coincides with peak nutrient demand, urea phosphite offers a single‑pass solution combining nitrogen‑phosphorus nutrition with phosphite‑mediated fungal suppression [1]. The built‑in acidic buffer further stabilizes co‑applied synthetic fungicides against alkaline hydrolysis, preserving their efficacy [2]. This reduces the number of spray events per season, a key metric for cost and labor optimization in large‑acreage vegetable operations.

Cold‑Chain or Low‑Temperature Fertilizer Handling Environments

Because urea phosphite remains a stable, free‑flowing liquid at 0 °C—in contrast to solid urea phosphate (m.p. 117 °C) or phosphorous acid crystals (m.p. 73.6 °C) that require heated storage or pre‑dissolution—it is particularly suited to early‑spring or cold‑climate applications where tank mixing of solids is operationally impractical [1]. This physical‑state advantage directly lowers the labor and energy cost of fertilizer preparation in northern‑latitude horticulture.

Application
Selection Property
Validation Focus
N-P co-injection with Ca or Mg in fertigation
Infinite miscibility, charge-neutral liquid
Precipitate-free tank-mix compatibility without chelation
K-sensitive foliar programs (turf, specialty crops)
Zero potassium load, charge-neutral uptake
Foliar absorption and root-mass response
Integrated nutrient-fungicide oomycete management
Dual phosphite nutrition and fungicidal activity
Disease suppression and co-applied pesticide stability
Low-temperature or cold-climate fertilizer handling
Stable free-flowing liquid at 0 °C
Operational feasibility without heated storage
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